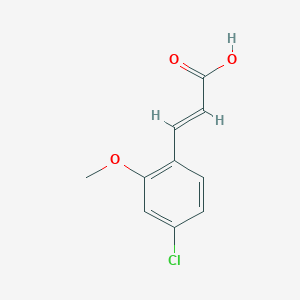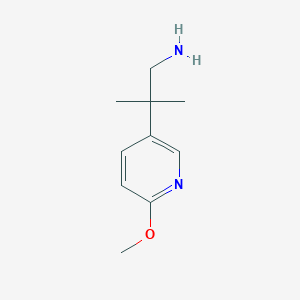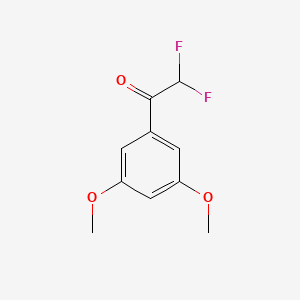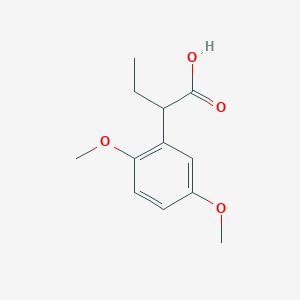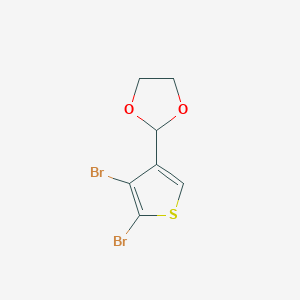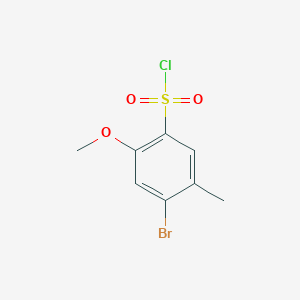
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8BrClO3S It is a derivative of benzene, featuring bromine, methoxy, methyl, and sulfonyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride typically involves the sulfonylation of 4-Bromo-2-methoxy-5-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Bromination: The starting material, 2-methoxy-5-methylbenzene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-Bromo-2-methoxy-5-methylbenzene.
Sulfonylation: The brominated compound is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Pd/C and H2 gas under mild pressure.
Oxidation: KMnO4 in an acidic medium.
Major Products Formed:
Sulfonamides: Formed from nucleophilic substitution reactions.
Debrominated Compounds: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanocomposites, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are crucial in medicinal chemistry for the development of bioactive molecules. The bromine atom can also participate in various reactions, further expanding the compound’s utility in synthetic chemistry.
Comparación Con Compuestos Similares
4-Bromo-2-methoxy-1-methylbenzene: Shares the bromine and methoxy groups but lacks the sulfonyl chloride group.
2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile: Contains similar functional groups but differs in the presence of an acetonitrile group.
Uniqueness: 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications. This functional group allows for the formation of sulfonamide bonds, making the compound valuable in the synthesis of pharmaceuticals and other bioactive molecules.
Propiedades
Fórmula molecular |
C8H8BrClO3S |
|---|---|
Peso molecular |
299.57 g/mol |
Nombre IUPAC |
4-bromo-2-methoxy-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3 |
Clave InChI |
WFMITGUMKPKFSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
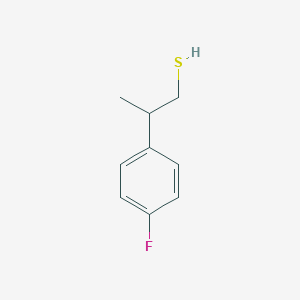
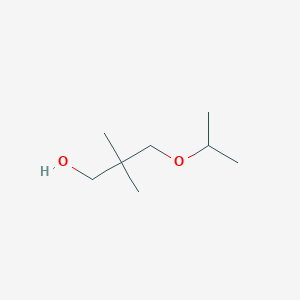

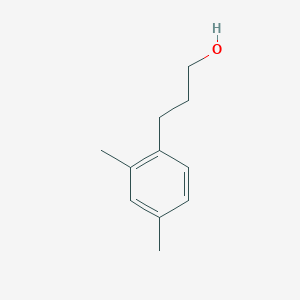

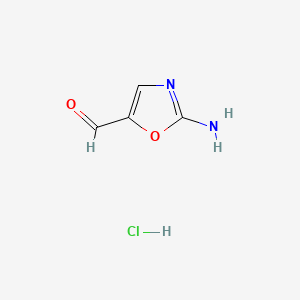
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
